1-Dodecene

Catalog No.
S8050545
CAS No.
68526-58-9
M.F
C12H24
C12H24
CH3(CH2)9CH=CH2
M. Wt
168.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dodecene

CAS Number

68526-58-9

Product Name

1-Dodecene

IUPAC Name

dodec-1-ene

Molecular Formula

C12H24
C12H24
CH3(CH2)9CH=CH2

Molecular Weight

168.32 g/mol

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3

InChI Key

CRSBERNSMYQZNG-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water; sol in ethanol, ethyl ether, and acetone
Solubility in water: none

Canonical SMILES

CCCCCCCCCCC=C

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect.
1-dodecene is an alkene that is dodecane containing one double bond at position 1. It is an intermediate used in the production of lubricants and surfactants. It has a role as a human metabolite and a mammalian metabolite. It is a dodecene and a volatile organic compound.
1-Dodecene has been reported in Glycine max, Saussurea involucrata, and other organisms with data available.
See also: Hydrogenated poly(C6-14 olefin; 2 cst) (monomer of); Hydrogenated poly(C6-14 olefin; 4 cst) (monomer of); Hydrogenated poly(C6-14 olefin; 6 cst) (monomer of).

1-Dodecene (often procured industrially under CAS 68526-58-9 as a C12-rich alpha-olefin stream) is a linear alpha-olefin characterized by its 12-carbon aliphatic chain and terminal double bond [1]. In industrial procurement, it serves as a high-value precursor for synthesizing High Viscosity Index (HVI) polyalphaolefins (PAOs), linear alkylbenzenes (LABs) for detergents, and specialized comonomers for polyolefins . Its baseline value proposition rests on providing a longer hydrophobic tail and higher molecular weight than the industry-standard 1-decene, enabling the formulation of lubricants with superior thermal stability and surfactants with an optimized hydrophilic-lipophilic balance (HLB).

Substituting 1-dodecene with the more common 1-decene fundamentally alters downstream product performance and processability [1]. In synthetic lubricant manufacturing, replacing 1-dodecene with 1-decene increases evaporative loss (Noack volatility) and reduces the viscosity index, failing high-temperature performance specifications [1]. In surfactant synthesis, a C10 alkyl chain is excessively water-soluble and lacks the soil-lifting hydrophobicity of the C12 chain, destroying detergency efficacy [2]. Furthermore, in polymerization workflows, the specific chain length of 1-dodecene dictates comonomer incorporation rates and side-chain crystallization, meaning lighter homologs cannot act as drop-in replacements without re-engineering the entire catalyst system and product specification.

Superior Viscosity Index and Reduced Volatility in PAO Formulation

When oligomerized to a 6 cSt viscosity grade, 1-dodecene yields a High Viscosity Index (HVI) PAO that significantly outperforms its 1-decene counterpart in high-temperature stability [1]. Head-to-head comparisons demonstrate that a 1-dodecene-based PAO 6 HVI achieves a Noack volatility of 4.9 wt% and a Viscosity Index of 146 [1]. In contrast, standard PAO 6 derived from 1-decene exhibits a higher Noack volatility of 7.1 wt% and a lower Viscosity Index of 137 [1]. While the 1-decene PAO retains a lower pour point (-64°C vs -50°C), the evaporative stability of the C12-derived oligomer is critical for modern, high-temperature engine and gear oils [1].

Evidence DimensionNoack Volatility and Viscosity Index
Target Compound Data1-Dodecene (PAO 6 HVI): 4.9 wt% Noack, 146 VI
Comparator Or Baseline1-Decene (PAO 6): 7.1 wt% Noack, 137 VI
Quantified Difference31% reduction in evaporative loss (Noack) and a 9-point increase in Viscosity Index.
Conditions6 cSt kinematic viscosity at 100°C, evaluated via standard ASTM D5800 (Noack) and D2270 (VI).

Buyers formulating premium high-temperature lubricants must procure 1-dodecene to meet strict low-volatility and high-viscosity-index specifications that 1-decene cannot achieve.

Optimal Hydrophilic-Lipophilic Balance in Alkylation

In the synthesis of linear alkylbenzenes (LAB) over desilicated zeolite catalysts, the chain length of the alpha-olefin strictly dictates the surfactant's final efficacy [1]. Alkylation of benzene with 1-dodecene yields 2-phenyldodecane (with selectivities reaching 46.8% under optimized conditions), which provides the industry-standard hydrophilic-lipophilic balance (HLB) required for heavy-duty laundry detergents [1]. Substituting with 1-decene yields 2-phenyldecane, which is overly water-soluble and exhibits inferior soil-lifting properties [1]. Additionally, the reaction kinetics differ; the alkylation rate decreases as the carbon chain lengthens, requiring specific procurement-level calibration of space velocity and catalyst loading for 1-dodecene compared to lighter olefins [1].

Evidence DimensionDownstream Surfactant Hydrophobicity and Reaction Kinetics
Target Compound Data1-Dodecene yields C12-LAB (optimal HLB for detergency).
Comparator Or Baseline1-Decene yields C10-LAB (excessively hydrophilic, poor detergency).
Quantified DifferenceC12 chain provides the critical hydrophobic mass required for micelle formation in standard wash conditions, whereas C10 fails detergency benchmarks.
ConditionsLiquid-phase alkylation of benzene over solid acid/zeolite catalysts.

Procurement for detergent intermediates strictly requires 1-dodecene to ensure the final sulfonate surfactant meets consumer detergency standards, precluding the use of faster-reacting C10 analogs.

Induction of Side-Chain Crystallization in Polyolefins

1-Dodecene is utilized as a specialized comonomer to engineer distinct morphological properties in polyethylene that cannot be achieved with standard 1-hexene or 1-octene [1]. Research demonstrates that incorporating 1-dodecene introduces a C10 branch into the polymer backbone [1]. Unlike the shorter branches from 1-octene, these C10 branches are sufficiently long to trigger a transition toward side-chain crystallization [1]. This alters the lamella crystal thickness and melting point depression profile, creating unique elastomeric properties [1]. The incorporation rate of 1-dodecene is lower than that of lighter olefins due to steric hindrance, necessitating specific metallocene catalyst systems tuned for C12 alpha-olefins [1].

Evidence DimensionPolymer Crystallization Morphology
Target Compound Data1-Dodecene (C10 branches) induces measurable side-chain crystallization.
Comparator Or Baseline1-Octene (C6 branches) primarily disrupts main-chain crystallization without forming side-chain domains.
Quantified DifferenceShift from purely main-chain crystallization disruption (C8) to the onset of side-chain crystalline domains (C12).
ConditionsEthylene/alpha-olefin copolymerization using transition metal catalysts.

Materials scientists procure 1-dodecene over standard 1-octene to manufacture specialty plastomers with engineered thermal and mechanical profiles driven by side-chain crystallization.

High-Viscosity Index (HVI) Polyalphaolefin (PAO) Manufacturing

1-Dodecene is the essential monomer for synthesizing PAO 6 HVI and PAO 8 HVI base stocks. It is selected over 1-decene when the final lubricant must meet stringent low-volatility (Noack) requirements for high-temperature automotive engine oils, gear oils, and aerospace lubricants [1].

Linear Alkylbenzene (LAB) and Surfactant Production

Used as the primary alkylating agent for benzene to produce dodecylbenzene, the direct precursor to linear alkylbenzene sulfonates (LAS). 1-Dodecene is chosen because the C12 chain provides the exact hydrophilic-lipophilic balance required for commercial laundry and dishwashing detergents [2].

Specialty Elastomer and Plastomer Synthesis

Procured as a long-chain comonomer in ethylene polymerization to produce advanced LLDPE and POE (polyolefin elastomers). It is specifically selected when manufacturers need to induce side-chain crystallization to modify the polymer's melting point, flexibility, and impact resistance [3].

Synthesis of tert-Dodecyl Mercaptan (Chain Transfer Agents)

Utilized (often as a C12-rich alkene stream) to synthesize tert-dodecyl mercaptan, a critical chain transfer agent used to control molecular weight in emulsion polymerizations (such as SBR and NBR rubber). The C12 structure provides the optimal diffusion rate into polymer particles compared to lighter or heavier mercaptans [4].

Physical Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect.
Liquid
Colorless liquid with a mild, pleasant odor; [HSDB]
Colorless liquid; [Hawley]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid
COLORLESS LIQUID

XLogP3

6.8

Exact Mass

168.187800766 Da

Monoisotopic Mass

168.187800766 Da

Boiling Point

415 °F at 760 mmHg (USCG, 1999)
213.8 °C
214Â °C

Flash Point

212 °F (USCG, 1999)
49 °C
Below 212 °F (below 100 °C) (Closed cup)
77 Â °C c.c.

Heavy Atom Count

12

Vapor Density

5.81 (AIR= 1)
5.81
Relative vapor density (air = 1): 5.81

Density

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float
0.7584 g/cu cm @ 20 °C
0.7584 @ 20 °C/4 °C
Relative density (water = 1): 0.8

Odor

MILD, PLEASANT

Melting Point

-31 °F (USCG, 1999)
-35.2 °C
-35Â °C

UNII

WYE669F3GR

Related CAS

25067-08-7
62132-67-6

Vapor Pressure

0.52 mmHg (USCG, 1999)
0.15 [mmHg]
0.42 [mmHg]
0.0159 mm Hg at 25 °C
1 MM HG @ 47.2 °C
Vapor pressure, Pa at 25Â °C: 2

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Wikipedia

1-Dodecene

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE
Ethylene (Zeigler oligomerization; coproduced with 1-butene/ 1-hexene/ 1-octene/ alpha-olefins (C12-C14)/ alpha-olefins (C14-C16)/ alpha-olefins (C16-C18/ alpha-olefins (C18+))
The One-Step Ziegler Process involves the oligomerization of ethylene in the presence of triethylaluminum at 180-220 °C and 140 atm.
The Two-Step Ziegler Process involves the oligomerization of ethylene in the presence of aluminum alkyls at 175-200 °C and 136-204 atm. Chain growth continues with the reaction of light olefins with the aluminum alkyls continuously fed in stoichiometric amounts.
High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

Petroleum Refineries
Paint and Coating Manufacturing
Industrial Gas Manufacturing
Miscellaneous Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petrochemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
1-Dodecene: ACTIVE
Dodecene: ACTIVE

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Dates

Last modified: 11-23-2023
Coffin et al. Streamlined microwave-assisted preparation of narrow-bandgap conjugated polymers for high-performance bulk heterojunction solar cells. Nature Chemistry, doi: 10.1038/nchem.403, published online 18 October 2009 http://www.nature.com/nchem
Han et al. Photoinduced manganese-catalyzed hydrofluorocarbofunctionalization of alkenes. Nature Synthesis, DOI: 10.1038/s44160-022-00074-9, published online 30 May 2022

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